1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-
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Overview
Description
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction.
Industrial Production Methods
Industrial production methods for this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The tert-butoxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the pyrrolidine ring or the phenethyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like glycerol for chemoselective N-tert-butyloxycarbonylation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tert-butoxycarbonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Biology: The compound’s derivatives exhibit antibacterial activities against various bacterial strains.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group is introduced to protect functional groups during chemical reactions, ensuring chemoselectivity . This protection is achieved through nucleophilic substitution reactions facilitated by intramolecular hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: Exhibits similar antibacterial activities and is used in dynamic kinetic resolution reactions.
tert-butoxycarbonyl derivatives of amino acids: Used in peptide synthesis and other organic transformations.
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a pyrrolidine ring, a phenethyl group, and a tert-butoxycarbonyl group
Properties
Molecular Formula |
C18H24NO4- |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/p-1/t18-/m0/s1 |
InChI Key |
URLLHYVBNNPLET-SFHVURJKSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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